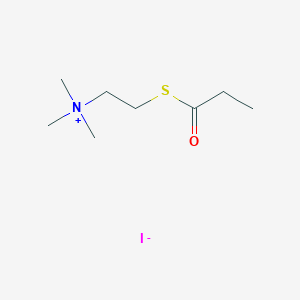
丙酰硫胆碱碘化物
描述
Propionylthiocholine iodide is a compound with the molecular formula C8H18INOS . It is also known by other names such as (2-Mercaptoethyl)trimethylammonium iodide propionate and trimethyl (2-propanoylsulfanylethyl)azanium iodide . It appears as a white to very light yellow crystalline powder .
Molecular Structure Analysis
The molecular weight of Propionylthiocholine iodide is 303.21 g/mol . The IUPAC name for this compound is trimethyl (2-propanoylsulfanylethyl)azanium iodide . The InChI representation is InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 . The canonical SMILES representation is CCC(=O)SCCN+(C)C.[I-] .
Physical And Chemical Properties Analysis
Propionylthiocholine iodide has a molecular weight of 303.21 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 5 rotatable bond count . It appears as a white to very light yellow crystalline powder .
科学研究应用
水生生物生物监测
丙酰硫胆碱碘化物用于表征各种水生生物中的胆碱酯酶 (ChE),作为环境监测的生物标志物。在河口鱼 Pomatoschistus microps 和尼罗罗非鱼 (Oreochromis niloticus) 的研究中,丙酰硫胆碱碘化物用于表征不同组织中的 ChE 活性,从而深入了解有机磷酸盐和氨基甲酸酯等环境污染物的暴露和影响 (Monteiro 等人,2005); (Rodríguez‐Fuentes & Gold-Bouchot,2004)。
胆碱酯酶表征
该化合物有助于表征各种生物(包括沙蚕和亚洲鲈鱼(Lates calcarifer))中的胆碱酯酶活性。这些研究有助于了解不同物种如何处理胆碱酯酶,胆碱酯酶是神经系统功能中的关键酶 (Xuereb 等人,2007); (Hayat 等人,2017)。
临床实验室应用
在临床实验室环境中,丙酰硫胆碱碘化物有助于确定人血中的胆碱酯酶活性。此应用对于诊断影响胆碱酯酶活性的疾病或接触至关重要 (Augustinsson、Eriksson 和 Faijersson,1978)。
环境毒理学
该化合物还用于环境毒理学研究,以评估杀虫剂和重金属对各种物种中胆碱酯酶活性的影响。此类研究有助于了解这些污染物的生态影响 (Oropesa 等人,2013); (Ferreira 等人,2010)。
安全和危害
Propionylthiocholine iodide is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and others .
作用机制
Target of Action
Propionylthiocholine iodide is primarily a substrate for the enzyme cholinesterase . Cholinesterases are a group of enzymes that play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
The interaction of propionylthiocholine iodide with cholinesterase is similar to that of acetylcholine, the natural substrate of the enzyme. The enzyme breaks down propionylthiocholine iodide, resulting in the release of thiocholine . This process helps regulate the levels of acetylcholine in the nervous system, thereby controlling nerve signal transmission .
Biochemical Pathways
The primary biochemical pathway affected by propionylthiocholine iodide is the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By acting as a substrate for cholinesterase, propionylthiocholine iodide indirectly affects the regulation of acetylcholine levels in this pathway .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be polar and water-soluble
Result of Action
The primary result of propionylthiocholine iodide’s action is the regulation of acetylcholine levels in the nervous system. By serving as an additional substrate for cholinesterase, it can influence the rate at which acetylcholine is broken down. This can affect nerve signal transmission, with potential impacts on various physiological processes controlled by the nervous system .
Action Environment
The action of propionylthiocholine iodide can be influenced by various environmental factors. For example, the activity of cholinesterase, the enzyme that interacts with propionylthiocholine iodide, can be affected by factors such as temperature and pH . Additionally, the presence of other substances that can interact with cholinesterase, such as certain drugs or toxins, may also influence the action of propionylthiocholine iodide .
生化分析
Biochemical Properties
Propionylthiocholine iodide interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase . These interactions are crucial in biochemical reactions, particularly those involving the nervous system. The nature of these interactions involves the inhibition of these enzymes, which play a key role in the breakdown of acetylcholine, a neurotransmitter .
Cellular Effects
The effects of Propionylthiocholine iodide on cells are primarily related to its role as a cholinesterase inhibitor . By inhibiting acetylcholinesterase and butyrylcholinesterase, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism . Detailed information on its specific effects on various types of cells and cellular processes is currently limited.
Molecular Mechanism
The molecular mechanism of action of Propionylthiocholine iodide involves its binding interactions with biomolecules such as enzymes . It acts as an inhibitor for acetylcholinesterase and butyrylcholinesterase, potentially leading to changes in gene expression
Metabolic Pathways
Given its role as a cholinesterase inhibitor, it is likely to interact with enzymes and cofactors involved in the metabolism of acetylcholine .
属性
IUPAC Name |
trimethyl(2-propanoylsulfanylethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIXLJDWWVGAE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24578-90-3 (Parent) | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40940118 | |
| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1866-73-5 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxopropyl)thio]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionylthiocholine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl-2-(propanoylsulfanyl)ethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-propionylthioethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of propionylthiocholine iodide in scientific research?
A1: Propionylthiocholine iodide is widely employed as a substrate to measure cholinesterase (ChE) activity in various organisms, including insects, fish, and birds. [, , , , , , , , , , ] This artificial substrate allows researchers to assess the enzyme's kinetic parameters and its sensitivity to inhibitors like pesticides and heavy metals.
Q2: How does propionylthiocholine iodide interact with cholinesterase?
A2: Propionylthiocholine iodide binds to the active site of cholinesterase, mimicking the natural substrate, acetylcholine. The enzyme hydrolyzes the thioester bond, releasing thiocholine, which can be detected spectrophotometrically. [, , , , , , ]
Q3: Can propionylthiocholine iodide be used to assess the impact of environmental pollutants?
A4: Yes, the inhibition of cholinesterase activity by pesticides, particularly organophosphates and carbamates, can be measured using propionylthiocholine iodide as a substrate. [, , , , ] This makes it a valuable tool in ecotoxicological studies to evaluate the impact of these pollutants on various organisms.
Q4: Is there a standardized protocol for using propionylthiocholine iodide in cholinesterase assays?
A5: While propionylthiocholine iodide is a widely used substrate, there is no universally standardized protocol for cholinesterase assays. The specific assay conditions, including buffer composition, pH, temperature, and substrate concentration, can vary depending on the research question and the organism being studied. [, , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



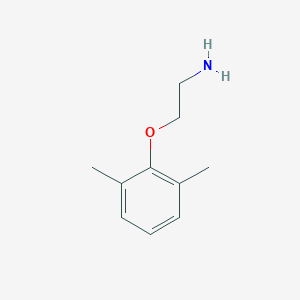

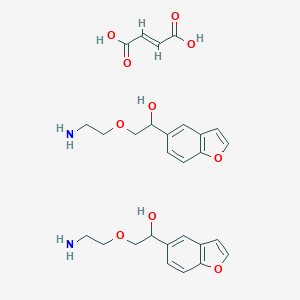

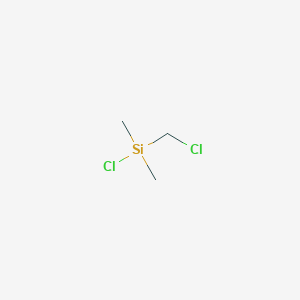
![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)


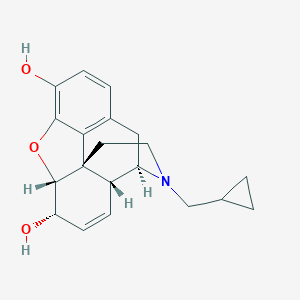
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)
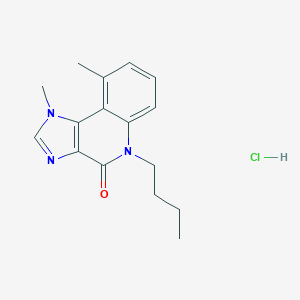

![(2Z)-2-hydroxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B161115.png)
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)